Regiochemical Differentiation: 5-Methyl vs. 4-Methyl Positional Isomer Impact on Lipophilicity
The target compound 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid is a positional isomer of 4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-benzoic acid (CAS 956208-03-0). In broader pyrazole-based inhibitor programs, the methylation position on the pyrazole ring dictates the spatial orientation of the substituent relative to key binding residues. This regiospecific difference leads to a measurable change in partition coefficient: the 5-methyl target compound exhibits a calculated XLogP3 of 1.7, compared to 1.3 for the non-methylated analog (CAS 956964-23-1) . This 0.4 log unit increase represents an approximately 2.5-fold increase in lipophilicity, which can modulate membrane permeability and off-target binding [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (5-methyl isomer; MW 246.26 g/mol) |
| Comparator Or Baseline | XLogP3 = 1.3 (non-methylated analog, CAS 956964-23-1; MW 232.24 g/mol) |
| Quantified Difference | ΔXLogP3 = +0.4 (~2.5-fold increase in lipophilicity); ΔMW = +14.02 g/mol |
| Conditions | Calculated XLogP3 using standard fragment-based algorithm; molecular weight by exact mass calculation |
Why This Matters
The increased lipophilicity relative to the non-methylated analog may improve passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
